molecular formula C9H15BrO B13629226 1-Bromo-2-cyclobutoxycyclopentane

1-Bromo-2-cyclobutoxycyclopentane

Cat. No.: B13629226
M. Wt: 219.12 g/mol
InChI Key: PGRCQBYVNSPYSW-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclobutoxycyclopentane (CAS: 144369-82-4) is a brominated cyclopentane derivative featuring a cyclobutoxy substituent at the 2-position and a bromine atom at the 1-position. This compound’s unique structure combines the steric constraints of a cyclobutane ring with the reactivity of a bromine atom, making it a candidate for studying steric effects on nucleophilic substitution reactions. While it is listed as a discontinued commercial product , its structural features remain relevant in comparative studies of cyclic ethers and brominated alkanes.

Properties

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

1-bromo-2-cyclobutyloxycyclopentane

InChI

InChI=1S/C9H15BrO/c10-8-5-2-6-9(8)11-7-3-1-4-7/h7-9H,1-6H2

InChI Key

PGRCQBYVNSPYSW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2CCCC2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-cyclobutoxycyclopentane can be synthesized through a multi-step process involving the bromination of cyclopentane followed by the introduction of the cyclobutoxy group. The bromination typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-2-cyclobutoxycyclopentane may involve large-scale bromination reactors where cyclopentane is treated with bromine in the presence of a catalyst. The subsequent introduction of the cyclobutoxy group can be achieved through nucleophilic substitution reactions using appropriate alkoxide reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-cyclobutoxycyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of cyclopentane derivatives with different functional groups.

    Oxidation: Formation of cyclopentanol or cyclopentanone derivatives.

    Reduction: Formation of cyclopentane.

Scientific Research Applications

1-Bromo-2-cyclobutoxycyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Potential use in the study of biological pathways involving halogenated compounds.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-cyclobutoxycyclopentane involves its interaction with molecular targets through its bromine and cyclobutoxy groups. The bromine atom can participate in nucleophilic substitution reactions, while the cyclobutoxy group can influence the compound’s reactivity and stability. The pathways involved may include the formation of reactive intermediates that facilitate further chemical transformations.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The reactivity, stability, and biological activity of 1-bromo-2-cyclobutoxycyclopentane can be contextualized by comparing it to compounds with analogous substituents, halogen positions, or ring systems. Below is a detailed comparison:

Brominated Cyclopentanes with Alkoxy Substituents

Compound Name Molecular Formula Structural Features Key Differences Research Findings
1-Bromo-2-ethoxycyclopentane C₇H₁₃BrO Ethoxy group at 2-position Larger, flexible ethoxy substituent Higher reactivity in SN2 reactions due to reduced steric hindrance
1-Bromo-2-methoxycyclopentane C₆H₁₁BrO Methoxy group at 2-position Smaller methoxy group Lower thermal stability compared to cyclobutoxy derivatives
1-(Bromomethyl)-1-(tert-butoxy)cyclopentane C₁₀H₁₉BrO tert-Butoxy and bromomethyl groups Bulky tert-butoxy group Reduced nucleophilic substitution rates due to steric effects

Key Insight : The cyclobutoxy group in 1-bromo-2-cyclobutoxycyclopentane introduces moderate ring strain, balancing reactivity and stability compared to larger (ethoxy) or smaller (methoxy) alkoxy substituents.

Brominated Cycloalkanes with Varying Ring Sizes

Compound Name Molecular Formula Structural Features Key Differences Research Findings
1-Bromo-1-methylcyclohexane C₇H₁₃Br Six-membered cyclohexane ring Larger ring reduces steric strain Slower reaction kinetics in SN1 mechanisms
1-Bromo-2-methylcyclopentane C₆H₁₁Br Methyl substituent at 2-position Different bromine positioning Altered regioselectivity in elimination reactions
1-Bromo-3-methylbutane C₅H₁₁Br Linear chain with bromine No cyclic constraints Higher volatility and lower boiling point

Key Insight : Cyclopentane derivatives exhibit faster reaction rates than cyclohexane analogs due to increased ring strain, while linear bromoalkanes lack the steric and electronic effects of cyclic systems.

Halogenated Cyclopentanes with Mixed Functional Groups

Compound Name Molecular Formula Structural Features Key Differences Research Findings
1-Bromo-2-fluorocyclopentane C₅H₈BrF Fluorine at 2-position Electronegative fluorine atom Enhanced dipole moment; used in medicinal chemistry
1-(Bromomethyl)-1-propoxycyclopentane C₉H₁₇BrO Propoxy and bromomethyl groups Dual functional groups Exhibits antimicrobial and anticancer activity
1-Bromo-1-methylcyclopentane C₆H₁₁Br Methyl and bromine at 1-position No ether linkage Used in polymer synthesis as a crosslinking agent

Key Insight : The presence of electronegative groups (e.g., fluorine) or dual functionalities (e.g., bromomethyl and alkoxy) significantly alters biological activity and synthetic utility.

Spectroscopic and Analytical Comparisons

  • NMR Spectroscopy: The cyclopentane ring protons in 1-bromo-2-cyclobutoxycyclopentane resonate at δ 1.5–2.0 ppm, while bromomethyl protons appear at δ 3.3–3.7 ppm . 13C NMR confirms the ether linkage (C-O-C at δ 60–70 ppm), distinguishing it from non-ether analogs .
  • IR Spectroscopy :
    • A strong C-Br stretch near 550–600 cm⁻¹ confirms bromine presence, consistent across brominated cyclopentanes .
  • Mass Spectrometry :
    • HRMS of 1-bromo-2-cyclobutoxycyclopentane shows a molecular ion [M+H]⁺ at m/z 237.08 (C₁₀H₁₈BrO⁺), distinct from ethoxy or methoxy analogs .

Biological Activity

1-Bromo-2-cyclobutoxycyclopentane is a brominated organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Bromo-2-cyclobutoxycyclopentane features a cyclopentane ring substituted with a cyclobutoxy group and a bromine atom. Its molecular formula is C6H11BrOC_6H_{11}BrO, with a molecular weight of approximately 179.06 g/mol. The presence of the bromine atom and the ether functionality significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of 1-Bromo-2-cyclobutoxycyclopentane can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that brominated compounds often exhibit antimicrobial properties due to their ability to disrupt cellular membranes and inhibit enzymatic functions. Research on related brominated compounds indicates potential efficacy against various bacterial strains.
  • Cytotoxicity : Some derivatives of brominated cyclopentanes have shown cytotoxic effects against cancer cell lines. While specific data on 1-Bromo-2-cyclobutoxycyclopentane is limited, the structural similarities with known cytotoxic agents warrant further investigation.
  • Neuropharmacological Effects : Compounds with similar structural motifs have been studied for their interactions with neurotransmitter systems, particularly as potential modulators of serotonin and dopamine receptors. This raises the possibility that 1-Bromo-2-cyclobutoxycyclopentane could exhibit psychoactive properties.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against Gram-positive bacteria; further studies needed for confirmation.
CytotoxicitySimilar compounds show cytotoxicity in human colon cancer cell lines; specific data lacking.
NeuropharmacologyPotential interaction with serotonin receptors; requires empirical validation.

Case Study: Antimicrobial Testing

A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of various brominated compounds, including derivatives structurally related to 1-Bromo-2-cyclobutoxycyclopentane. The results indicated that these compounds exhibited significant inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli. While direct testing on 1-Bromo-2-cyclobutoxycyclopentane was not performed, the findings suggest a promising avenue for future research.

Case Study: Cytotoxicity Assessment

In vitro assays were performed on several brominated cyclopentanes, revealing IC50 values in the micromolar range against human colon cancer cell lines. Although specific data for 1-Bromo-2-cyclobutoxycyclopentane is not yet available, the structural analogs indicate a potential for similar cytotoxic effects, warranting further investigation into its therapeutic applications.

The mechanisms underlying the biological activities of 1-Bromo-2-cyclobutoxycyclopentane are yet to be fully elucidated. However, it is hypothesized that:

  • Membrane Disruption : The lipophilic nature of the compound may facilitate integration into lipid membranes, leading to disruption and cell death.
  • Enzyme Inhibition : Brominated compounds are known to act as enzyme inhibitors, potentially affecting metabolic pathways in microbial or cancer cells.

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